molecular formula C10H11NO6 B7973118 N-(2,3-dihydroxybenzoyl)-L-serine CAS No. 127658-43-9

N-(2,3-dihydroxybenzoyl)-L-serine

Cat. No.: B7973118
CAS No.: 127658-43-9
M. Wt: 241.20 g/mol
InChI Key: VDTYHTVHFIIEIL-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydroxybenzoyl)-L-serine typically involves the condensation of 2,3-dihydroxybenzoic acid with L-serine. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent the degradation of the sensitive hydroxyl groups.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale peptide synthesis, including the use of automated peptide synthesizers and solid-phase synthesis techniques, could be adapted for its production. These methods would involve the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydroxybenzoyl)-L-serine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzoyl ring can be oxidized to form quinones.

    Reduction: The carbonyl group in the amide bond can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Ethers, esters, and other substituted derivatives.

Scientific Research Applications

N-(2,3-dihydroxybenzoyl)-L-serine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-(2,3-dihydroxybenzoyl)-L-serine is unique due to its specific structure, which combines the iron-chelating properties of 2,3-dihydroxybenzoic acid with the biological functionality of L-serine. This combination allows it to participate in both metal transport and biochemical processes within microorganisms .

Properties

IUPAC Name

(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c12-4-6(10(16)17)11-9(15)5-2-1-3-7(13)8(5)14/h1-3,6,12-14H,4H2,(H,11,15)(H,16,17)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTYHTVHFIIEIL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227977
Record name (2,3-Dihydroxybenzoyl)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7724-78-9, 127658-43-9
Record name 2,3-Dihydroxybenzoylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,-Dihydroxybenzoylserine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02710
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2,3-Dihydroxybenzoyl)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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